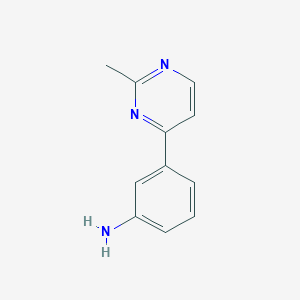

3-(2-Methylpyrimidin-4-yl)aniline

Descripción

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of drug discovery. Their structural diversity and ability to engage in a wide range of biological interactions make them indispensable tools for medicinal chemists. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in modern drug design. rsc.org These scaffolds provide a framework that can be readily modified to fine-tune a molecule's properties, including its solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. rsc.org

Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals, with one analysis indicating that they are present in 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Their prevalence stems from their structural resemblance to endogenous metabolites and natural products, allowing them to interact with a wide array of biological targets such as enzymes, receptors, and nucleic acids. nih.govnih.gov The nitrogen atoms in these rings can act as hydrogen bond donors or acceptors, crucial interactions for molecular recognition at the active sites of proteins. nih.gov Many essential natural products, including vitamins like thiamine (B1217682) and riboflavin, alkaloids like morphine and caffeine, and the nucleic acid bases themselves, feature nitrogen-containing heterocyclic cores. mdpi.comresearchgate.net This natural precedent underscores their evolutionary selection as key biological building blocks and their utility in the design of therapeutic agents.

The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms, is a quintessential example of a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrimidine nucleus is a fundamental component of life, forming the backbone of the nucleobases uracil, thymine, and cytosine in RNA and DNA. nih.govmdpi.com This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research.

The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, like a phenyl ring, and its capacity to form hydrogen bonds, often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. chemicalbook.com Consequently, pyrimidine-based compounds have been developed into a wide range of therapeutics, including anticancer agents like 5-fluorouracil (B62378) and imatinib, and are continually explored for new applications. nih.govresearchgate.net The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling the generation of large libraries of compounds for screening and optimization. nih.gov

Overview of Aniline (B41778) Derivatives in Chemical and Biological Research

Aniline, a benzene (B151609) ring substituted with an amino group, and its derivatives are fundamental building blocks in chemical synthesis and have found broad applications in medicinal chemistry. bldpharm.com The aniline moiety can serve as a versatile intermediate for the construction of more complex molecules and can also contribute directly to the biological activity of a compound. google.com The amino group can participate in crucial hydrogen bonding interactions with biological targets, and the phenyl ring can engage in hydrophobic and π-stacking interactions. bldpharm.com

The substitution pattern on the aniline ring can significantly influence the molecule's physical, chemical, and biological properties. chemicalbook.com Researchers have explored a vast number of aniline derivatives, leading to the development of drugs with diverse therapeutic applications. For instance, aniline derivatives are present in various approved drugs and are actively being investigated for new therapeutic uses, including in the treatment of heart failure and as potential imaging agents. google.comacs.org

Rationale for Investigating 3-(2-Methylpyrimidin-4-yl)aniline

The rationale for investigating a specific, novel compound often stems from the proven success of its constituent parts in other contexts. In the case of this compound, the combination of the pyrimidine and aniline scaffolds through a direct linkage presents a compelling case for its potential as a biologically active agent.

The chemical structure of this compound features a 2-methylpyrimidine (B1581581) ring connected at its 4-position to an aniline ring at the meta-position (position 3).

The Pyrimidine Moiety: The 2-methylpyrimidine portion of the molecule offers several points for potential biological interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a common feature in kinase inhibitors that bind to the ATP-binding site of enzymes. The methyl group at the 2-position can provide a point for steric interaction or can be modified to modulate potency and selectivity.

The Aniline Moiety: The aniline ring provides a scaffold for further functionalization. The amino group is a key hydrogen bond donor and can be crucial for anchoring the molecule to its biological target. The meta-linkage to the pyrimidine ring is significant, as the position of substituents on the aniline ring is known to affect the biological activity of related compounds. chemicalbook.com

The Linkage: The direct C-C bond between the pyrimidine and aniline rings creates a relatively rigid structure, which can be advantageous for binding to a specific target. This linkage also orients the two ring systems in a defined spatial arrangement, which is critical for its interaction with a protein's binding pocket.

The linkage of a pyrimidine ring to an aniline moiety is a well-established and successful strategy in modern drug design, particularly in the development of kinase inhibitors for cancer therapy. nih.govnih.gov Many potent and selective kinase inhibitors feature a 4-anilinopyrimidine or a related 4-anilinoquinazoline (B1210976) core structure. nih.gov These compounds mimic the purine (B94841) core of ATP and bind to the hinge region of the kinase domain, a critical interaction for inhibitory activity.

The aniline portion of these inhibitors often extends into a more solvent-exposed region of the ATP-binding site, where modifications can be made to enhance selectivity and potency. The substitution pattern on the aniline ring is a key determinant of the inhibitor's selectivity profile against different kinases. nih.gov Given this precedent, it is highly probable that this compound could exhibit inhibitory activity against one or more protein kinases. The specific substitution pattern—a methyl group on the pyrimidine and the meta-linkage to the aniline—would likely confer a unique selectivity profile, making it a person of interest for screening against a panel of kinases.

The table below illustrates the inhibitory activity of some known pyrimidine-aniline based kinase inhibitors, highlighting the potential of this scaffold.

| Compound Class | Target Kinase(s) | Reported Activity |

| 4-Anilinopyrimidines | EGFR, FGFR1, VEGFR2, PDGFRβ, Src, Abl | Nanomolar concentrations |

| 4-Anilinoquinazolines | EGFR, ErbB2, VEGFR2 | Highly selective inhibition |

| 2-Anilino Triazolopyrimidines | Tubulin Polymerization | Micromolar concentrations |

This table is for illustrative purposes and shows the general potential of the pyrimidine-aniline scaffold based on published data for related compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-methylpyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWKPJRZFGLSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370709 | |

| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-90-8 | |

| Record name | 3-(2-Methyl-4-pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175201-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of Pyrimidine Aniline Compounds

Principles of SAR in Pyrimidine (B1678525) Derivatives

The biological activity of pyrimidine derivatives is intricately linked to the nature and placement of various substituents on the pyrimidine ring. juniperpublishers.com This relationship forms the basis of SAR studies, which aim to understand how structural modifications influence the pharmacological effects of these compounds.

Influence of Substituent Position on Biological Activity

The position of substituents on the pyrimidine nucleus is a critical determinant of biological activity. juniperpublishers.com Research has consistently shown that even minor changes in the location of a functional group can lead to significant alterations in a compound's efficacy and selectivity. For instance, in a series of 2,4-disubstituted pyrimidines, the steric and electronic properties of substituents at both the C-2 and C-4 positions were found to be highly sensitive for cholinesterase inhibition. researchgate.net The strategic placement of different groups allows for the fine-tuning of interactions with biological targets. This principle is fundamental in medicinal chemistry for optimizing lead compounds into potent and specific drug candidates. juniperpublishers.com

Importance of Pyrimidine Nucleus and Substituents

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its presence in essential biological molecules like nucleic acids (cytosine, thymine, and uracil) and thiamine (B1217682) (vitamin B1). juniperpublishers.com This inherent biocompatibility allows pyrimidine-based compounds to readily interact with various enzymes and cellular components. acs.org The nitrogen atoms at positions 1 and 3 are key features, capable of forming hydrogen bonds, which are crucial for binding to biological targets. nih.gov

Substituents on the pyrimidine ring play a vital role in defining the compound's pharmacological profile. They can influence properties such as:

Binding Affinity: Substituents can form additional interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby increasing binding affinity.

Selectivity: By carefully designing substituents, it is possible to achieve selective inhibition of a particular enzyme or receptor, reducing off-target effects.

Pharmacokinetic Properties: Modifications to the pyrimidine scaffold can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

For example, the introduction of electron-withdrawing groups has been shown to enhance the antimicrobial potential of some pyrimidine derivatives. nih.gov

SAR Focused on the 3-(2-Methylpyrimidin-4-yl)aniline Scaffold

The this compound scaffold combines the key features of a pyrimidine ring and an aniline (B41778) moiety, making it a valuable template for the design of kinase inhibitors and other therapeutic agents. The following sections delve into the specific SAR aspects of this scaffold.

Impact of Methyl Group at the 2-Position of Pyrimidine

The presence of a methyl group at the 2-position of the pyrimidine ring can have a profound impact on the biological activity of the molecule. While seemingly a simple modification, this methyl group can influence the compound's properties in several ways:

Steric Effects: The methyl group can introduce steric hindrance, which may either enhance or diminish binding to a target protein, depending on the topography of the active site.

Electronic Effects: The methyl group is an electron-donating group, which can alter the electron density of the pyrimidine ring and influence its reactivity and binding characteristics.

Metabolic Stability: In some cases, the introduction of a methyl group can block sites of metabolism, leading to improved metabolic stability and a longer duration of action. For instance, the introduction of a methyl group on the core of certain inhibitors was found to suppress metabolism at the distant aniline portion of the molecule. acs.org

| Research Finding | Impact of 2-Methyl Group | Reference Compound(s) |

| Enhanced Potency | The methyl group can occupy a specific hydrophobic pocket in the target's active site, leading to increased potency. | N/A |

| Improved Selectivity | The specific size and placement of the methyl group can contribute to selective binding to the desired target over other related proteins. | N/A |

| Increased Metabolic Stability | Blocking a potential site of metabolism can lead to a more favorable pharmacokinetic profile. | Pyrido[3,4-d]pyrimidine derivatives |

Role of Aniline Substitution Pattern on Biological Interactions (e.g., ortho, meta, para)

The substitution pattern on the aniline ring is a critical factor in determining the biological activity of 4-anilinopyrimidine derivatives. The position of substituents (ortho, meta, or para) on the aniline ring dictates the orientation of these groups and their ability to interact with the target protein.

The toxic effects of substituted anilines have been shown to be fundamentally dependent on the type and position of the substituents. nih.gov Generally, electron-withdrawing groups tend to increase toxicity, while electron-donating groups may reduce it. nih.gov In the context of kinase inhibition, the aniline moiety often serves as a key interaction point within the ATP-binding site.

| Aniline Substitution Position | General Effect on Biological Activity | Example |

| Ortho | Can introduce steric hindrance that may be either beneficial or detrimental to binding, depending on the target. Can also participate in intramolecular hydrogen bonding. | 2,4,5-substituted-anilinopyrimidines as EGFR modulators google.comgoogle.comwipo.int |

| Meta | Substituents at this position can project into different regions of the binding pocket compared to ortho or para substituents, potentially leading to altered selectivity. | N/A |

| Para | Often extends into the solvent-exposed region of the binding site, allowing for the introduction of larger groups to improve properties like solubility or to target additional pockets. | N/A |

Effects of Modifications on the Aniline Nitrogen

The nitrogen atom of the aniline group and its substituents are crucial for the biological activity of anilinopyrimidine compounds. This nitrogen often acts as a hydrogen bond donor, forming a critical interaction with the "hinge region" of kinase enzymes.

Modifications at this position can have significant consequences:

N-Alkylation: The addition of a substituent, such as a methyl group, to the aniline nitrogen can lead to a complete loss of activity. researchgate.net This is often because the hydrogen bond donor capability is removed, disrupting a key binding interaction.

Replacement of Nitrogen: Replacing the aniline nitrogen with another atom, such as oxygen (creating an ether linkage), has also been shown to result in a complete loss of inhibitory activity. researchgate.net This highlights the essential role of the nitrogen atom in the specific binding mode of these compounds.

The unsubstituted amino group's ability to act as a hydrogen bond donor is often critical for tight binding to the target protein and, consequently, for potent biological activity. nih.gov

Conformational Analysis and its Implications for SAR

While specific conformational analysis data for this compound is not extensively available in the public domain, studies on analogous structures, such as 2-anilinopyrimidine derivatives, provide valuable insights. The conformation of these molecules is influenced by the substitution pattern on both the pyrimidine and aniline rings. For instance, the presence of bulky substituents adjacent to the bond linking the two rings can create steric hindrance, forcing the rings to adopt a non-planar conformation. This can significantly impact the molecule's ability to engage in optimal binding interactions.

In the context of kinase inhibition, a common target for pyrimidine-aniline derivatives, the planarity of the molecule can be crucial. A relatively planar conformation allows the anilinopyrimidine core to mimic the purine (B94841) ring of ATP and form key hydrogen bonds within the ATP-binding site. However, controlled introduction of non-planarity can also be a strategy to achieve selectivity for a specific kinase.

Relationship between Structural Features and Target Binding

The biological activity of pyrimidine-aniline compounds is intimately linked to the non-covalent interactions they form with their target proteins. These interactions primarily include hydrogen bonding and those driven by lipophilicity.

Hydrogen Bonding

Hydrogen bonds are highly directional interactions that play a pivotal role in molecular recognition. In pyrimidine-aniline derivatives, the nitrogen atoms of the pyrimidine ring and the amino group of the aniline moiety are key hydrogen bond donors and acceptors.

Docking studies and co-crystal structures of related anilinopyrimidine inhibitors with kinases have revealed a characteristic hydrogen bonding pattern. nih.gov Typically, a triad (B1167595) of hydrogen bonds is formed with the hinge region of the kinase, which connects the N- and C-lobes of the enzyme. nih.gov The pyrimidine ring's N1 atom and the aniline's NH group can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with backbone atoms of amino acids like alanine (B10760859) and glutamic acid in the hinge region. nih.gov

The substitution on the pyrimidine and aniline rings can modulate this hydrogen bonding network. For example, the introduction of a methyl group at the 2-position of the pyrimidine ring, as in this compound, can influence the electronic properties and steric environment around the pyrimidine nitrogens, potentially altering their hydrogen bonding capacity.

Lipophilicity

Lipophilicity, the affinity of a molecule for a non-polar environment, is another crucial factor for target binding. The aniline ring of the pyrimidine-aniline scaffold often inserts into hydrophobic pockets within the target protein. The nature and position of substituents on the aniline ring can significantly impact the compound's lipophilicity and, consequently, its binding affinity.

Structure-activity relationship studies on related kinase inhibitors have shown that modifying the substitution pattern on the aniline ring can lead to significant changes in potency. For instance, the introduction of small lipophilic groups at certain positions can enhance binding by occupying a hydrophobic pocket, while larger or polar groups at the same position might be detrimental. acs.org

Computational Chemistry and Modeling for 3 2 Methylpyrimidin 4 Yl Aniline

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule.

The initial step in the computational analysis of a molecule like 3-(2-Methylpyrimidin-4-yl)aniline involves optimizing its three-dimensional geometry to find the most stable conformation. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are adept at predicting bond lengths, bond angles, and dihedral angles. For instance, studies on 2-amino-5-nitropyrimidine (B189733) have successfully used this approach to determine its optimized structure. nih.gov Similar calculations for this compound would likely reveal a non-planar structure due to the rotational freedom between the aniline (B41778) and pyrimidine (B1678525) rings.

The electronic structure of the molecule, which governs its reactivity, can also be thoroughly analyzed. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT calculations have been used to determine these energies and understand the charge transfer within the molecules. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be centered on the electron-deficient pyrimidine ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their susceptibility to electrophilic attack or their ability to form hydrogen bonds.

A summary of typical quantum chemical parameters that would be calculated for this compound, based on studies of analogous compounds, is presented in Table 1.

Table 1: Illustrative Quantum Chemical Parameters for an Analogous Phenylpyrimidine Derivative

| Parameter | Typical Calculated Value/Observation | Significance |

| Optimized Geometry | Non-planar structure with a specific dihedral angle between the phenyl and pyrimidine rings. | Determines the molecule's shape and steric accessibility. |

| HOMO Energy | Typically in the range of -5 to -7 eV. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Typically in the range of -1 to -3 eV. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Typically in the range of 3 to 5 eV. | Indicates chemical reactivity and stability. |

| Dipole Moment | Varies depending on substituent positions. | Influences solubility and intermolecular interactions. |

| MEP Analysis | Negative potential on nitrogen atoms, positive potential on amino hydrogens. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

Note: The values in this table are illustrative and based on general findings for similar aromatic and heterocyclic compounds. Actual values for this compound would require specific calculations.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared through various synthetic routes, computational studies can map out the entire reaction pathway, identifying intermediates and transition states. For example, the synthesis of pyrimidine derivatives has been reviewed, highlighting various catalytic and non-catalytic methods. organic-chemistry.orggrowingscience.comnih.gov

A common method for forming the C-C bond between the pyrimidine and aniline rings is a transition-metal-catalyzed cross-coupling reaction. DFT calculations can model the catalytic cycle of such reactions, including oxidative addition, transmetalation, and reductive elimination steps. nih.gov These studies can help in optimizing reaction conditions by providing insights into the role of the catalyst, ligands, and solvents.

A crucial aspect of studying reaction mechanisms is the determination of energetic barriers, or activation energies, for each step. By locating the transition state structures along the reaction coordinate, the feasibility of a proposed mechanism can be assessed. A lower energy barrier indicates a faster reaction rate. For related heterocyclic systems, computational studies have successfully identified transition states and calculated their energies. researchgate.net

For a reaction involving the formation of this compound, transition state analysis could, for instance, compare the energetic feasibility of different isomers forming or predict the regioselectivity of a substitution reaction on either the pyrimidine or aniline ring.

The substituents on the pyrimidine and aniline rings—in this case, the methyl group and the amino group—play a significant role in the molecule's properties and reactivity. Computational methods can quantify these steric and electronic effects.

The methyl group on the pyrimidine ring is an electron-donating group, which can influence the basicity of the pyrimidine nitrogens and the reactivity of the ring towards electrophiles. The amino group on the aniline ring is a strong electron-donating and activating group, significantly impacting the reactivity of the phenyl ring in electrophilic aromatic substitution reactions. Studies on substituted phenols and aminopyridines have demonstrated how substituents affect the electronic properties and intermolecular interactions of these molecules. mdpi.comresearchgate.net

Steric effects are also important. The relative positioning of the two rings and the presence of the methyl group can create steric hindrance, influencing the molecule's preferred conformation and how it interacts with other molecules, such as a biological target. The interplay between steric and electronic effects often dictates the outcome of chemical reactions. youtube.com

Molecular Dynamics Simulations

While quantum chemical studies provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, often in a more complex environment such as in solution or bound to a protein.

Given that many pyrimidine derivatives are developed as kinase inhibitors, a key application of MD simulations is to study the stability of the ligand-protein complex. bohrium.commdpi.comnih.govresearchgate.netresearchgate.net If this compound were to be investigated as a potential drug candidate, MD simulations would be crucial.

After docking the molecule into the active site of a target protein, an MD simulation can be run for several nanoseconds or even microseconds. The simulation tracks the movement of every atom in the system, providing a dynamic view of the binding. Analysis of the simulation trajectory can reveal:

The stability of the binding pose: Does the ligand remain in the predicted binding orientation, or does it drift or even dissociate from the active site?

Key intermolecular interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For example, studies on pyrimidine derivatives binding to various kinases have highlighted the importance of hydrogen bonds with the hinge region of the kinase domain. bohrium.commdpi.com

Conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments.

A summary of the insights that can be gained from an MD simulation of a ligand-protein complex is provided in Table 2.

Table 2: Analysis from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Analysis Type | Information Gained | Relevance |

| Root Mean Square Deviation (RMSD) | Stability of the ligand's position and the protein's overall structure over time. | A stable RMSD suggests a stable binding complex. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the protein. | Can identify which parts of the protein are affected by ligand binding. |

| Hydrogen Bond Analysis | The presence and duration of specific hydrogen bonds between the ligand and protein. | Identifies key interactions for binding affinity. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | An estimation of the binding affinity of the ligand for the protein. | Helps in ranking potential drug candidates. |

| Principal Component Analysis (PCA) | The dominant collective motions of the protein, with and without the ligand. | Reveals how the ligand affects the protein's dynamics. |

Adsorption and Interaction Studies with Surfaces (e.g., Corrosion Inhibition)

The adsorption and interaction of organic molecules on metal surfaces are critical in the field of corrosion inhibition. While specific studies on the adsorption of this compound for corrosion inhibition are not extensively documented in the provided results, the principles of such interactions can be inferred from studies on similar heterocyclic compounds like aniline and pyridine (B92270) derivatives. tue.nlresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed to study these interactions. These methods can calculate quantum chemical parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and electronegativity (χ). These parameters correlate with the inhibition efficiency of a compound. For instance, a higher EHOMO value often indicates a greater tendency of the molecule to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and better corrosion inhibition.

Random sequential adsorption (RSA) simulations can also be used to model the coverage of inhibitor molecules on a surface, providing insights into how effectively they can block the surface from corrosive agents. tue.nl

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach is particularly valuable for optimizing lead compounds and predicting the activity of novel molecules.

For derivatives of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful predictive tools. nih.govnih.gov These methods require the three-dimensional alignment of a set of molecules with known activities.

CoMFA calculates the steric and electrostatic fields around the aligned molecules. These fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.govdntb.gov.ua

CoMSIA extends this by considering additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. nih.govnih.gov

Hologram QSAR (HQSAR) is a 2D QSAR method that does not require molecular alignment. It generates a molecular hologram, a fingerprint that encodes structural information, and correlates it with biological activity. nih.gov

The robustness and predictive power of these models are assessed through rigorous validation. nih.gov This typically involves internal validation using cross-validation techniques (e.g., leave-one-out) to calculate the cross-validated correlation coefficient (q²). External validation is performed using a test set of compounds that were not used in model generation to calculate the predictive correlation coefficient (r²pred). nih.gov Statistically significant and predictive models are essential for the reliable prediction of the activity of new compounds. mdpi.com

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description |

| q² (Cross-validated correlation coefficient) | An indicator of the internal predictive ability of the model. |

| r² (Non-cross-validated correlation coefficient) | A measure of the goodness of fit of the model to the training set data. |

| r²pred (Predictive correlation coefficient) | A measure of the model's ability to predict the activity of an external test set. |

This table is based on general QSAR methodology principles.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of newly designed compounds. nih.gov For instance, QSAR models have been successfully applied to predict the anti-malarial activity of phenylurea substituted 2,4-diamino-pyrimidines. nih.gov In such studies, lipophilicity was identified as a key driver for improved activity. nih.gov

The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity. nih.gov For example, a contour map might indicate that a bulky substituent is favored in a particular region for increased activity, while an electronegative group is disfavored in another. This information guides the rational design of more potent analogs of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a powerful tool for understanding the molecular basis of drug action and for virtual screening of compound libraries.

Molecular docking studies can elucidate the binding mode of this compound derivatives within the active site of a biological target. mdpi.comelifesciences.org By predicting the conformation and orientation of the ligand, docking helps to understand how it interacts with the protein at an atomic level. nih.gov This is crucial for structure-based drug design, where the goal is to design ligands that fit snugly into the binding pocket and form favorable interactions.

For example, in the design of kinase inhibitors, docking studies can reveal how a pyrimidine-aniline scaffold orients itself in the ATP-binding pocket of the kinase. The pyrimidine ring might act as a hinge-binder, forming hydrogen bonds with the backbone of the protein, a common interaction motif for kinase inhibitors.

A key outcome of molecular docking is the identification of the specific amino acid residues in the binding site that interact with the ligand. nih.gov These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, and tryptophan.

Electrostatic interactions: Occur between charged groups on the ligand and the protein.

By analyzing these interactions, researchers can understand the key determinants of binding affinity and selectivity. This knowledge is invaluable for optimizing lead compounds. For instance, if a hydrogen bond with a specific residue is found to be crucial for activity, the ligand can be modified to strengthen this interaction.

Table 2: Common Interacting Residues and Interaction Types in Ligand Binding

| Interaction Type | Examples of Interacting Residues |

| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Alanine (B10760859), Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Electrostatic (Ionic) Interactions | Aspartate, Glutamate, Lysine, Arginine, Histidine |

This table presents a generalized view of amino acid interactions.

Advanced Research and Future Directions

Development of Novel Synthetic Methodologies for Pyrimidine-Aniline Hybrids

The synthesis of pyrimidine-aniline scaffolds is a cornerstone of their development. Modern synthetic chemistry is increasingly focused on efficiency, sustainability, and precision.

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.in In response, green chemistry principles are being integrated into the synthesis of pyrimidine-aniline hybrids to create more environmentally friendly and economically viable processes. rasayanjournal.co.inpowertechjournal.com These approaches aim to increase yields, reduce waste, shorten reaction times, and simplify purification. rasayanjournal.co.in

Key green chemistry techniques being explored include:

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times and improve yields. For instance, pyrimidine-quinolone hybrids have been synthesized in good to excellent yields using catalyst-free, microwave-assisted aromatic nucleophilic substitution. nih.gov

Solventless Reactions: Conducting reactions without a solvent, or "neat," can lead to cleaner reactions, higher product yields, and simpler separation processes. rasayanjournal.co.in Techniques like ball milling, a mechanical method, can be used to facilitate these reactions. rasayanjournal.co.in

Use of Greener Solvents and Catalysts: The use of ionic liquids, often termed "Green Solvents," is being explored due to their potential for low toxicity and biodegradability. rasayanjournal.co.in Additionally, novel, recyclable catalysts, such as cross-linked poly(ionic liquid)s nanogels (CLPN-Pd), have been successfully used in the synthesis of aniline-pyrimidine derivatives. researchgate.net One-pot reactions and other greener methods have also been employed in the synthesis of quinoline-pyrimidine hybrids. thesciencein.org

Recent studies highlight the move towards more sustainable practices in heterocyclic chemistry, emphasizing renewable feedstocks, biocatalysis, and energy-efficient methods like ultrasound-assisted synthesis. powertechjournal.com

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, stereoselective synthesis, which selectively produces one stereoisomer, is of paramount importance.

In the context of pyrimidine-aniline hybrids, research into stereoselective synthesis is emerging. For example, a highly stereoselective method has been developed for accessing Cbz-protected β-enaminones, which are valuable precursors for the synthesis of pyrimidines. organic-chemistry.org While specific examples focusing directly on 3-(2-Methylpyrimidin-4-yl)aniline are not abundant, the principles are broadly applicable to its derivatives. The development of chiral catalysts and methodologies for the asymmetric synthesis of pyrimidine (B1678525) precursors will be crucial for producing enantiomerically pure pyrimidine-aniline compounds.

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function. Advanced spectroscopic techniques are indispensable for the characterization of novel pyrimidine-aniline derivatives.

The structures of newly synthesized pyrimidine-aniline hybrids and related compounds are routinely confirmed using a suite of spectroscopic methods. researchgate.netnih.gov These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively, helping to establish connectivity and the chemical environment of atoms. researchgate.netnih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.govnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov

The data below illustrates typical characterization data for pyrimidine-morpholine hybrids, which share structural similarities with the pyrimidine-aniline class.

| Compound | 1H-NMR (500 MHz, CDCl3) δH (ppm) | 13C-NMR (125 MHz, CDCl3) δC (ppm) | IR (KBr) v (cm-1) |

|---|---|---|---|

| 2a: 1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione | 7.33 (d, 2H), 7.27-7.29 (m, 1H), 7.22 (d, 2H), 5.38 (s, 1H), 5.12 (s, 2H), 3.75 (t, 4H), 3.33 (s, 3H), 2.89 (t, 4H) | 163.28, 159.57, 152.85, 136.74, 128.81, 127.70, 126.69, 125.94, 90.18, 66.11, 51.43, 48.12, 29.70, 28.00 | Not specified |

| 2d: 3-methyl-1-(4-methylbenzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione | 7.10-7.14 (m, 4H), 5.38 (s, 1H), 5.07 (s, 2H), 3.77 (t, 4H), 3.32 (s, 3H), 2.90 (t, 4H), 2.33 (s, 3H) | 163.34, 159.61, 152.83, 137.43, 133.67, 129.46, 126.73, 90.03, 66.14, 51.42, 47.94, 30.19, 29.70, 27.98, 21.11 | 2921.80 (CH aromatic), 2853.04 (CH aliphatic), 1699.15 (C=O), 1654.08 (C=C), 1448.66 (C-O), 1380.51 (C-N) |

| 2h: 3-methyl-6-morpholino-1-(4-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione | 8.16 (s, 2H), 7.61 (d, 1H), 7.54 (t, 1H), 5.42 (s, 1H), 5.18 (s, 2H), 3.81 (t, 4H), 3.30 (s, 3H), 2.92-2.95 (m, 4H) | 162.83, 158.92, 152.62, 148.42, 138.77, 133.28, 129.92, 122.91, 122.22, 90.95, 66.08, 51.58, 47.04, 29.69, 28.00 | Not specified |

Integration of Computational and Experimental Studies for Rational Design

Rational drug design utilizes computational methods to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more potent and selective compounds. mdpi.com This integration of in silico and experimental approaches is a powerful strategy in modern drug discovery. researchgate.net

For pyrimidine-aniline derivatives, computational studies are extensively used. nih.govresearchgate.net Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations help to elucidate the binding modes of these compounds with their target proteins. researchgate.netmdpi.com

For example, in the development of dual Mer/c-Met kinase inhibitors based on a 2-substituted aniline (B41778) pyrimidine scaffold, molecular docking studies were used to predict how the compounds would bind to the active sites of the kinases. nih.govmdpi.com These studies revealed key hydrogen bonding and π-π interactions, confirming that the designed compounds were likely to be effective inhibitors. mdpi.com Similarly, computational studies on pyrimidine derivatives as GPR119 agonists for diabetes treatment involved homology modeling, molecular docking, 3D-QSAR, and pharmacophore mapping to design novel compounds with potentially enhanced activity. preprints.org These in silico predictions are then used to prioritize which novel compounds to synthesize and test experimentally, saving time and resources. preprints.orgnih.gov

Exploration of New Biological Targets and Mechanisms of Action for Pyrimidine-Aniline Derivatives

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to a variety of biological targets. nih.govnih.gov Consequently, pyrimidine-aniline derivatives are being investigated for their activity against a wide range of diseases by targeting different proteins and pathways. nih.govmdpi.comtandfonline.com

While the full biological profile of this compound itself is still under exploration, its derivatives have shown promise against several important targets:

Protein Kinases: Many cancers are driven by the aberrant activity of protein kinases. Pyrimidine-aniline derivatives have been designed as potent inhibitors of several kinases, including:

Mer and c-Met Kinases: These are overexpressed in many tumors, and dual inhibitors are being developed for cancer treatment. nih.govmdpi.com

Kinase Insert Domain Receptor (KDR/VEGFR-2): This is a key target in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. nih.gov

Epigenetic Targets: The WDR5-MLL1 protein-protein interaction is critical for tumorigenesis in certain cancers. Aniline pyrimidine derivatives are being investigated as inhibitors of this interaction. researchgate.net

Metabolic Disease Targets: G-protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes, and pyrimidine derivatives have been studied as potential agonists to help control blood glucose levels. preprints.org

Infectious Disease Targets: Pyrimidine derivatives have been screened for activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov

| Target Class | Specific Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | Mer, c-Met | Oncology | nih.govmdpi.com |

| Protein Kinases | KDR (VEGFR-2) | Oncology | nih.gov |

| Epigenetic Regulators | WDR5-MLL1 | Oncology | researchgate.net |

| G-Protein Coupled Receptors | GPR119 | Diabetes | preprints.org |

| Enzymes | Thymidylate Synthase | Oncology | nih.gov |

Design of Targeted Libraries for High-Throughput Screening

High-Throughput Screening (HTS) allows for the rapid testing of thousands or even millions of compounds to identify "hits"—molecules that show activity against a biological target. nih.gov To improve the efficiency of HTS, researchers often use targeted or focused libraries, which are collections of compounds designed to be enriched with molecules likely to be active against a specific target class, such as kinases or GPCRs. nih.gov

The pyrimidine scaffold is ideal for generating such libraries due to its synthetic accessibility and its status as a privileged structure. nih.gov Recent advancements include the development of DNA-encoded libraries (DELs) based on pyrimidine cores. DEL technology involves attaching a unique DNA tag to each small molecule, allowing for the synthesis and screening of massive libraries containing billions of members in a single experiment. nih.gov

The design of these libraries involves:

Scaffold Selection: Using a core structure like a functionalized pyrimidine that has known biological relevance. nih.gov

Combinatorial Chemistry: Reacting the core scaffold with a diverse set of building blocks to generate a large number of unique derivatives. nih.gov

Computational Filtering: Using in silico methods to ensure the compounds in the library have drug-like properties (e.g., appropriate molecular weight, solubility) and are likely to interact with the intended targets. nih.gov

The creation of diverse, pyrimidine-focused libraries is a key strategy for discovering novel hits that can be optimized into the next generation of drugs. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 3-(2-Methylpyrimidin-4-yl)aniline, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : A common synthetic approach involves coupling reactions between pyrimidine derivatives and substituted anilines. For example, Reference Example 63 in EP 4 374 877 A2 describes a multi-step synthesis using 4-chloro-2-(6-chloropyrimidin-4-yl)aniline as a precursor, followed by nucleophilic substitution and purification via HPLC . Key optimization parameters include:

- Catalyst selection : Palladium-based catalysts for cross-coupling reactions.

- Temperature control : Maintaining 80–100°C for efficient amine-pyrimidine coupling.

- Solvent choice : Polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Purification : Reverse-phase HPLC with C18 columns for isolating high-purity products.

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be effectively utilized to characterize this compound and verify its structural integrity?

- Methodological Answer :

- NMR : -NMR can confirm the presence of aromatic protons (δ 6.8–7.5 ppm) and the methyl group on the pyrimidine ring (δ 2.3–2.5 ppm). -NMR identifies quaternary carbons in the pyrimidine ring (~155–160 ppm) .

- IR : Stretching frequencies for NH (~3350 cm) and C=N (pyrimidine, ~1600 cm) validate functional groups .

- X-ray crystallography : SHELXL refinement (as in Acta Crystallographica Section E) resolves bond lengths and angles, with typical C-N distances of 1.33–1.37 Å in the pyrimidine ring .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data or unexpected spectroscopic results when analyzing derivatives of this compound?

- Methodological Answer :

- Crystallographic refinement : Use SHELXL’s twin refinement tools to address twinning or disorder, as described in Sheldrick’s work on SHELX .

- Spectroscopic validation : Compare experimental IR/NMR data with DFT-predicted spectra (e.g., Gaussian 09 calculations) to identify anomalies. For example, unexpected peaks in -NMR may indicate by-products from incomplete coupling reactions .

- Cross-validation : Pair HPLC-MS (e.g., m/z 245 [M+H]+ as in EP 4 374 877 A2) with elemental analysis to confirm purity .

Q. How can computational chemistry approaches (e.g., DFT, molecular docking) be integrated with experimental data to predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, Hirshfeld surface analysis (as in CCDC-2100572) identifies intermolecular interactions influencing crystal packing .

- Molecular docking : Use AutoDock Vina to simulate binding affinity of derivatives to biological targets (e.g., kinase enzymes). Docking scores correlate with experimental IC values for structure-activity relationship (SAR) optimization.

Q. What experimental considerations are critical for studying the solubility and stability of this compound in various solvents under different pH conditions?

- Methodological Answer :

- Solubility screening : Test solvents like DMSO (high solubility) vs. hexane (low solubility) using UV-Vis spectroscopy at 25°C.

- pH stability : Monitor degradation via HPLC at pH 2–12. For example, the compound may hydrolyze in acidic conditions due to protonation of the pyrimidine ring .

- Data table :

| Solvent | Solubility (mg/mL) | Stability (t at 25°C) |

|---|---|---|

| DMSO | 50.2 | >24 hours |

| Water | 0.3 | <1 hour (pH 7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.